![molecular formula C17H22N6 B2779278 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine CAS No. 2380141-41-1](/img/structure/B2779278.png)
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-915 and is a selective antagonist of the GABA-A receptor.
Mecanismo De Acción
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine selectively binds to the GABA-A receptor and acts as an antagonist. This binding reduces the activity of the receptor, leading to a decrease in the inhibitory neurotransmitter GABA and an increase in the excitatory neurotransmitter glutamate. This shift in neurotransmitter balance is believed to underlie the therapeutic effects of this compound.
Biochemical and Physiological Effects:
The binding of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine to the GABA-A receptor leads to a decrease in the inhibitory neurotransmitter GABA and an increase in the excitatory neurotransmitter glutamate. This shift in neurotransmitter balance is believed to underlie the therapeutic effects of this compound. Additionally, TAK-915 has been shown to have anticonvulsant effects, reduce anxiety and depression-like behaviors in animal models, and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine in lab experiments is its selectivity for the GABA-A receptor. This selectivity allows for a more precise investigation of the role of the GABA-A receptor in neurological and psychiatric disorders. However, a limitation of using this compound is its potential off-target effects. As with any drug, it is important to consider the potential for off-target effects when designing experiments.
Direcciones Futuras
There are several future directions for the investigation of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine. One direction is the investigation of its potential therapeutic applications in neurological and psychiatric disorders, including anxiety, depression, and epilepsy. Additionally, further investigation is needed to determine the optimal dosage and administration route for this compound. Finally, the investigation of potential off-target effects and the development of more selective compounds is also an important future direction.
Métodos De Síntesis
The synthesis of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine involves several steps. The initial step involves the reaction of 6-cyclopropylpyrimidin-4-amine with 1-bromo-4-(2-fluoroethyl)benzene to form 4-(6-cyclopropylpyrimidin-4-yl)piperazine. This intermediate is then reacted with 2-chloro-5-ethylpyrimidine to form 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
The GABA-A receptor is a target for numerous neurological and psychiatric disorders, including anxiety, depression, and epilepsy. 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine is a selective antagonist of the GABA-A receptor and has shown potential therapeutic applications in these disorders. In preclinical studies, TAK-915 has been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, this compound has shown anticonvulsant effects in animal models of epilepsy.
Propiedades
IUPAC Name |
2-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6/c1-2-13-10-18-17(19-11-13)23-7-5-22(6-8-23)16-9-15(14-3-4-14)20-12-21-16/h9-12,14H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAZSGVBRONWNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.